molecular formula C14H16N2O7 B185910 FA-Asp-Ala-OH CAS No. 196791-00-1

FA-Asp-Ala-OH

Cat. No. B185910
CAS RN: 196791-00-1
M. Wt: 324.29 g/mol
InChI Key: RVYAXJAXQULNIF-AGCSXLRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptides like FA-Asp-Ala-OH involves overcoming two main obstacles: the statistical nature of peptide formation and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The process involves protecting certain amino and carboxyl groups during the synthesis of a peptide . The exact mechanism for reduced VLDL production is not clear but does not include retention of lipids in the liver; rather, increased hepatic fatty acid oxidation is likely .

Scientific Research Applications

  • Cell Death Pathways Initiation : The Fas receptor is involved in initiating both apoptotic and necrotic cell death pathways. In murine L929 fibrosarcoma cells, the role of various caspases in Fas-mediated cell death was assessed. It was found that anti-Fas-induced apoptosis was blocked initially, but if this pathway was inhibited, cells proceeded to die by necrosis involving oxygen radical production (Vercammen et al., 1998).

  • Fas Gene Mutations in Mycosis Fungoides : Fas gene mutations were identified in cases of mycosis fungoides (MF), a type of skin lymphoma. Some of these mutations, particularly those affecting the death domain of the Fas gene, led to resistance to apoptosis. This resistance to cell death was found to contribute to the accumulation of cells in cutaneous lesions of MF (Nagasawa et al., 2004).

  • Role of ICE-like Protease in Fas-mediated Apoptosis : Involvement of an interleukin-1β-converting enzyme (ICE)-like protease in Fas-mediated apoptosis was identified. This finding suggests a complex interaction between proteases in cell death mechanisms triggered by the Fas receptor (Enari et al., 1995).

  • Apoptosis Induced by Cytosolic Extracts from Fas-activated Cells : A study demonstrated that lysates from cells treated with anti-Fas antibody induced apoptotic changes in nuclei from normal mouse liver. This highlighted the potential for using components of the Fas pathway in experimental models to study apoptosis (Enari et al., 1995).

  • Fas-mediated Apoptosis in Beta-Cells and Diabetes : A study on a mouse beta-cell line transfected with human Fas cDNA showed that Fas-mediated apoptosis is critical in pancreatic beta-cell destruction, a key aspect in the pathogenesis of type 1 diabetes. The study emphasized the role of caspase-3 in this apoptotic process (Yamada et al., 1999).

properties

IUPAC Name

(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7/c1-8(14(21)22)15-13(20)10(7-12(18)19)16-11(17)5-4-9-3-2-6-23-9/h2-6,8,10H,7H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/b5-4+/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYAXJAXQULNIF-AGCSXLRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: The research mentions engineered carboxypeptidases showing significantly improved activity towards substrates with negatively charged residues like Aspartic Acid (Asp) at the P1 position. Can you elaborate on the specific modifications made to the enzyme and how they contribute to this enhanced activity with FA-Asp-Ala-OH?

A1: The research focused on modifying Carboxypeptidase Y (CPY) to enhance its activity towards substrates with negatively charged P1 residues, exemplified by this compound. The researchers introduced a key double mutation: L245R + W312S. [] This modification achieved a remarkable 170-fold increase in catalytic efficiency (kcat/KM) compared to the wild-type CPY when hydrolyzing this compound.

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